6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine
Description
6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole and pyridazine ring system. The molecule is substituted at the 3-position with two methyl groups and at the 6-position with a chlorine atom. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.
Properties
IUPAC Name |
6-chloro-3,3-dimethyl-2H-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-7(2)11-9-6-4-3-5(8)10-12(6)7/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWXUHAFDNZWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C2N1N=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Calculated based on molecular formula C₇H₈ClN₄.
Key Observations:
Lipophilicity :
- The dimethyl substitution at the 3-position (LogP ~2.1) increases lipophilicity compared to the single methyl group (LogP 1.8) but remains less hydrophobic than aromatic substituents like 3-chlorophenyl (LogP 3.4) .
- Chlorine at the 6-position enhances electron-withdrawing effects, stabilizing the ring system and influencing reactivity in nucleophilic substitutions .
Biological Activity: Methyl and dimethyl substituents at the 3-position are associated with kinase inhibition (e.g., LRRK2), while bulkier aryl groups (e.g., 3-chlorophenyl) improve binding to bromodomains like BRD4 .
Synthetic Accessibility :
- 3,3-Dimethyl derivatives require multi-step syntheses involving hydrazine intermediates and cyclization under reflux conditions, similar to methods for 3-chloromethyl and 3-arylidene derivatives .
- Vicarious nucleophilic substitution (VNS) is a key strategy for introducing substituents at the 6-position, as demonstrated in 6-chloro-3-chloromethyl derivatives .
Pharmacological Potential
- Kinase Inhibition : The triazolopyridazine scaffold is a validated kinase inhibitor template. For example, 6-chloro-3-methyl derivatives show micromolar potency against LRRK2, a target in Parkinson’s disease .
- Bromodomain Inhibition : Aryl-substituted derivatives (e.g., 3-chlorophenyl) exhibit BRD4 inhibition, with crystal structures revealing critical hydrogen bonds between the triazole nitrogen and conserved asparagine residues in the acetyl-lysine binding pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
